

# The Discovery and Synthesis of Cyclobutanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclobutanol

Cat. No.: B046151

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of **cyclobutanol**. It details the early synthetic methodologies, including the seminal work of Nikolai Demjanov, and provides contemporary, reliable experimental protocols. The physical, chemical, and spectroscopic properties of **cyclobutanol** are presented in detail, supported by tabulated data and spectral analysis. This document serves as an in-depth resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering a foundational understanding of this important cyclic alcohol.

## Introduction

**Cyclobutanol**, a four-membered cyclic alcohol, has been a subject of interest in organic chemistry for over a century. Its strained ring system imparts unique reactivity, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. This guide explores the historical context of its discovery and the evolution of its synthesis, providing a technical foundation for its application in modern chemical research.

## History and Discovery

The first synthesis of **cyclobutanol** is attributed to the Russian chemist Nikolai J. Demjanov and his student M. Lushnikov in 1903.<sup>[1][2]</sup> Their work on the reaction of primary amines with

nitrous acid led to the discovery of a ring expansion and contraction process, famously known as the Demjanov rearrangement.[1][2] When cyclobutylamine was treated with nitrous acid, a mixture of **cyclobutanol** and cyclopropylcarbinol was obtained.[3] This discovery was a significant milestone in the understanding of carbocation rearrangements in small ring systems.

Contemporaneously, Richard Willstätter was conducting pioneering research on the synthesis and properties of cyclobutane and its derivatives. In 1907, Willstätter reported the first synthesis of cyclobutane itself by the hydrogenation of cyclobutene. While he did not report a direct synthesis of **cyclobutanol** in his early works, his investigations into the chemistry of four-membered rings provided a crucial context for the study of compounds like **cyclobutanol**.

## Physical and Chemical Properties

**Cyclobutanol** is a colorless liquid at room temperature with a faint odor.[4] Its physical and spectroscopic properties are summarized in the tables below.

### Physical Properties of Cyclobutanol

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O	[4]
Molar Mass	72.11 g/mol	[4]
Boiling Point	123 °C at 733 mmHg	[4]
Density	0.921 g/mL at 25 °C	[4]
Refractive Index (n <sup>20</sup> /D)	1.435	[4]

## Spectroscopic Data

The spectroscopic data for **cyclobutanol** are critical for its identification and characterization.

The <sup>1</sup>H NMR spectrum of **cyclobutanol** shows complex multiplets due to the puckered nature of the cyclobutane ring. The chemical shifts are as follows:

Proton	Chemical Shift (ppm)	Multiplicity
H-1 (CH-OH)	~4.3	m
H-2, H-4 (CH <sub>2</sub> )	~2.4	m
H-3 (CH <sub>2</sub> )	~1.7, ~1.5	m
OH	variable	br s

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The <sup>13</sup>C NMR spectrum of **cyclobutanol** exhibits three distinct signals corresponding to the three types of carbon atoms in the molecule.

Carbon	Chemical Shift (ppm)
C-1 (CH-OH)	67.8
C-2, C-4 (CH <sub>2</sub> )	31.5
C-3 (CH <sub>2</sub> )	12.9

The IR spectrum of **cyclobutanol** displays characteristic absorption bands for the hydroxyl and alkyl groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3350	O-H stretch (hydrogen-bonded)	Strong, Broad
~2970	C-H stretch (aliphatic)	Strong
~1070	C-O stretch	Strong

## Key Synthetic Methodologies

While the Demjanov rearrangement represents a historically significant synthesis of **cyclobutanol**, a more modern and reliable method involves the acid-catalyzed rearrangement of cyclopropylcarbinol. A detailed protocol for this synthesis is provided below, adapted from Organic Syntheses.

## Synthesis of Cyclobutanol via Rearrangement of Cyclopropylcarbinol

This method provides a practical and scalable route to **cyclobutanol**.

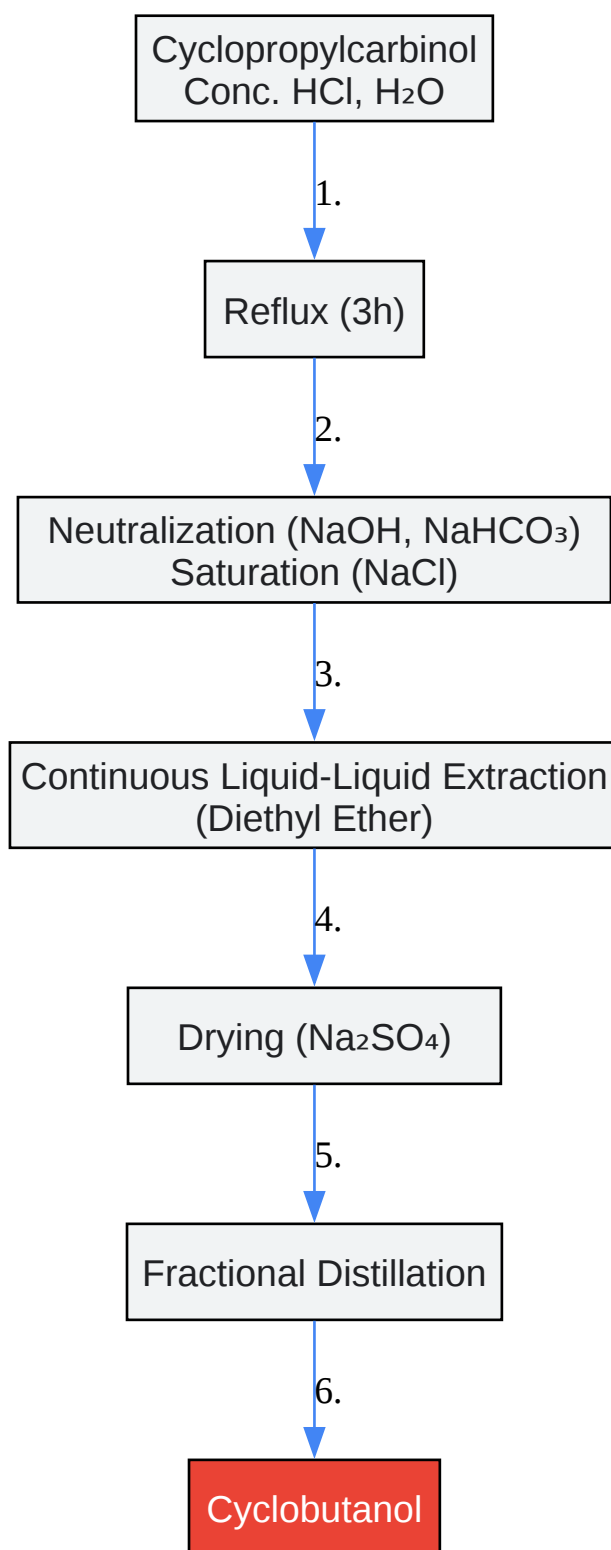
Materials:

- Cyclopropylcarbinol
- Concentrated Hydrochloric Acid
- Water
- Sodium Hydroxide
- Sodium Bicarbonate
- Sodium Chloride
- Diethyl Ether
- Anhydrous Sodium Sulfate

Procedure:

- A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar is charged with 600 mL of water, 57.5 mL (ca. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.
- The reaction mixture is stirred and refluxed for 3 hours. **Cyclobutanol**, being only partially soluble in water, will separate as an oily layer.
- The reaction mixture is cooled to room temperature, and then to 0 °C in an ice bath.

- To the cold, stirred mixture, 24 g (0.6 mol) of sodium hydroxide pellets are added, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete the neutralization.
- The mixture is saturated with sodium chloride and extracted with diethyl ether for 30 hours using a continuous liquid-liquid extraction apparatus.
- The ethereal extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.
- The crude product is purified by fractional distillation to yield **cyclobutanol** (bp 122-124 °C).



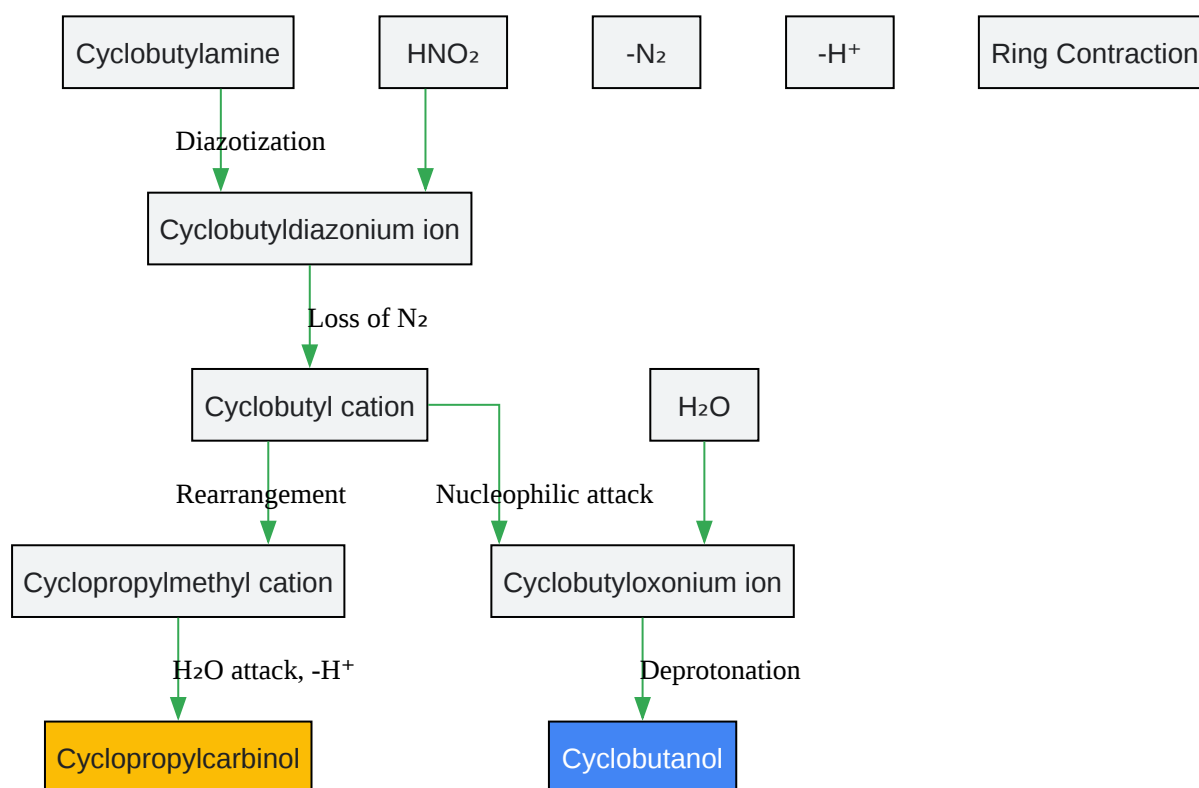
[Click to download full resolution via product page](#)

**Figure 1.** Experimental workflow for the synthesis of **cyclobutanol** from cyclopropylcarbinol.

## Demjanov Rearrangement

The historical synthesis of **cyclobutanol** involves the diazotization of cyclobutylamine with nitrous acid.

The reaction proceeds through the formation of an unstable diazonium salt, which upon loss of nitrogen gas, generates a primary carbocation. This carbocation can then be trapped by water to form **cyclobutanol** or undergo a ring contraction to form cyclopropylcarbinol.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 2. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 3. Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [The Discovery and Synthesis of Cyclobutanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046151#history-and-discovery-of-cyclobutanol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)